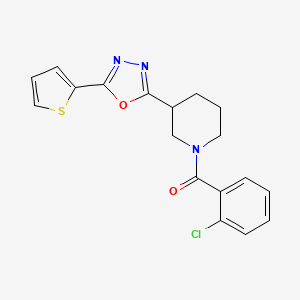![molecular formula C12H17N3O4 B2863826 n2,n2-Dimethyl-6,7-dihydro-5h-cyclopenta[b]pyridine-2,4-diamine oxalate CAS No. 468713-07-7](/img/structure/B2863826.png)
n2,n2-Dimethyl-6,7-dihydro-5h-cyclopenta[b]pyridine-2,4-diamine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n2,n2-Dimethyl-6,7-dihydro-5h-cyclopenta[b]pyridine-2,4-diamine oxalate is a chemical compound with the CAS number 468713-07-7 . This compound is a salt formed by the combination of N2,N2-Dimethyl-5H,6H,7H-cyclopenta[b]pyridine-2,4-diamine and oxalic acid. It has a molecular weight of 267.28 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Typically, such compounds are synthesized in specialized laboratories and may involve multi-step processes to ensure purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
N2,N2-Dimethyl-5H,6H,7H-cyclopenta[b]pyridine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines .
Wissenschaftliche Forschungsanwendungen
n2,n2-Dimethyl-6,7-dihydro-5h-cyclopenta[b]pyridine-2,4-diamine oxalate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N2,N2-Dimethyl-6,7-dihydro-5H-cyclopenta[b]pyridine-2,4-diamine oxalate
- N2,N2-Dimethyl-5H,6H,7H-cyclopenta[b]pyridine-2,4-diamine
Uniqueness
This compound is unique due to its specific structure and the presence of both dimethyl and oxalic acid groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications .
Eigenschaften
IUPAC Name |
2-N,2-N-dimethyl-6,7-dihydro-5H-cyclopenta[b]pyridine-2,4-diamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.C2H2O4/c1-13(2)10-6-8(11)7-4-3-5-9(7)12-10;3-1(4)2(5)6/h6H,3-5H2,1-2H3,(H2,11,12);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXBOZJXCCYAIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(CCC2)C(=C1)N.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-(pyridin-2-yl)ethyl)piperidine-3-carboxamide](/img/structure/B2863743.png)
![2-(trifluoromethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine hydrochloride](/img/structure/B2863744.png)
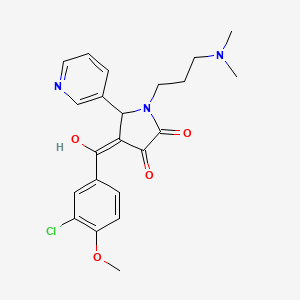
![2,2-diphenyl-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2863750.png)

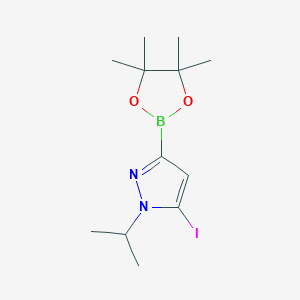
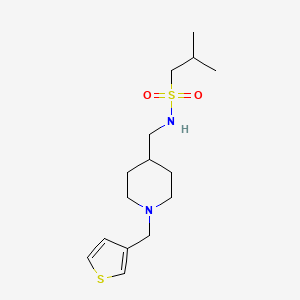
methanone](/img/structure/B2863755.png)

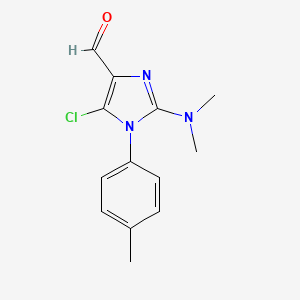
![6-[(5-{[(3-chlorophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2863761.png)
![5-Bromo-2-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]pyrimidine](/img/structure/B2863763.png)
![(E)-4-(Dimethylamino)-N-[[4-fluoro-3-(methoxymethyl)phenyl]methyl]but-2-enamide](/img/structure/B2863764.png)
